molecular formula C8H15NO6 B593049 2-Acetamido-2-deoxy-L-glucose CAS No. 134451-94-8

2-Acetamido-2-deoxy-L-glucose

Cat. No. B593049
M. Wt: 221.209
InChI Key: MBLBDJOUHNCFQT-KVPKETBZSA-N
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Description

2-Acetamido-2-deoxy-L-glucose, also known as N-Acetyl-D-glucosamine, is a derivative of glucose. It is an important component of proteoglycans, glycoproteins, and glycosaminoglycans, which are building units found in connective tissue . It is derived from L-Glucose, a synthetic sugar used in the formation of L-Glucose Pentaacetate, a potential therapeutic agent regarding type II diabetes .


Molecular Structure Analysis

The molecular formula of 2-Acetamido-2-deoxy-L-glucose is C8H15NO6. It has a molecular weight of 221.21 . The InChI key is OVRNDRQMDRJTHS-RTRLPJTCSA-N .


Chemical Reactions Analysis

Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .


Physical And Chemical Properties Analysis

2-Acetamido-2-deoxy-L-glucose is a white to off-white powder. It has a melting point of 211 °C (dec.) (lit.). It is soluble in water, with a solubility of 50 mg/mL, clear to very slightly hazy (colorless to faint yellow solution) .

Scientific Research Applications

  • Enzymatic Biosynthesis in Glycoconjugates : A study by Yates and Watkins (1983) found that a specific enzyme in human serum catalyzes the transfer of 2-acetamido-2-deoxy-D-glucose to terminal β-D-galactosyl residues in various saccharides and glycoconjugates, highlighting its role in the biosynthesis of glycoconjugates (Yates & Watkins, 1983).

  • Chemical Synthesis Studies : Research by Rachaman and Jeanloz (1969) demonstrated the synthesis of crystalline 2-acetamido-2-deoxy-3-O-β-L-fucopyranosyl-D-glucose, providing insights into the chemical synthesis process of derivatives of 2-acetamido-2-deoxy-L-glucose (Rachaman & Jeanloz, 1969).

  • Model Studies for Glycopeptides and Glycoproteins : A study by Bendiak and Cumming (1985) used 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine as a model glycopeptide to investigate the hydrazinolysis-N-reacetylation procedure, contributing to the understanding of the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).

  • Enzymatic Conversion for Sugar Production : Inoue, Nishimoto, and Kitaoka (2011) reported the one-pot enzymatic production of 2-acetamido-2-deoxy-D-galactose from 2-acetamido-2-deoxy-D-glucose, showcasing an efficient method for producing biologically significant sugars (Inoue, Nishimoto, & Kitaoka, 2011).

  • Oxidation Studies : A study by Sala, Palopoli, and Signorella (1995) explored the oxidation of 2-acetamido-2-deoxy-D-glucose by CrVI in perchloric acid, contributing to the understanding of the chemical behavior of this compound under oxidative conditions (Sala, Palopoli, & Signorella, 1995).

  • Structural Studies in Lysozyme : Research by Strynadka and James (1991) revealed insights into the distortion of an N-acetylmuramic acid residue, which includes a 2-acetamido-2-deoxy-D-glucose unit, in the active site of hen egg-white lysozyme (Strynadka & James, 1991).

  • Heparin Content Variability : Cifonelli and King (1970) found that heparin samples from various sources show a wide range in the content of 2-acetamido-2-deoxy-D-glucose, suggesting variability in this constituent in different heparin preparations (Cifonelli & King, 1970).

Future Directions

The development of wider applications of 2-Acetamido-2-deoxy-L-glucose lies in the fact that these polysaccharides are not only naturally abundant but also nontoxic and biodegradable . The enzymes involved in their synthesis can be targets for novel antimicrobial drug development .

properties

IUPAC Name

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBDJOUHNCFQT-KVPKETBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856111, DTXSID301046034
Record name 2-Acetamido-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-L-glucose

CAS RN

134451-94-8
Record name 2-Acetamido-2-deoxy-L-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
E Lattova, L Petruš - Carbohydrate research, 1992 - Elsevier
… Column CC,) chromatography of the residue and crystallisation from MeOH afforded 2-acetamido-2-deoxy-L-glucose (0.36 g, 17%), mp 210” (dec), [(Y],, -44” (c 1.1, H,O); lit.” for the D …
Number of citations: 19 www.sciencedirect.com
S Hirano - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
… De-O-acetylation with CHDNa in methanol at room temperature produced N-methyl derivative of 2-acetamido-2-deoxY-L-glucose. In addition, the following compounds were also …
Number of citations: 2 www.tandfonline.com
AS Swierzko, AS Shashkov, NS Sof'ya, FV Toukach… - FEBS letters, 1996 - Elsevier
An acidic O-specific polysaccharide from the lipopolysaccharide of Proteus mirabilis O10 contains 2-acetamido-2deoxy-d-glucose, 2-acetamido-2-deoxy-d-galactose, d-galacturonic …
Number of citations: 21 www.sciencedirect.com
E Haenseler, LE Nyhlén, DM Rast - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
… The digitonin-induced release, from chitosomes (95 S), of 16 S subunits with chitin synthase (UDP-2-acetamido-2-deoxy-l>-glucose:chitin 4-fl-acetamidodeoxy-D-glucosyltransferase, …
Number of citations: 37 www.sciencedirect.com
D Gaur, SG Wilkinson - FEMS microbiology letters, 1997 - academic.oup.com
… All appear to be linear, with di- or tri-saccharide repeating units, usually constructed from common sugars (one exception [10, 11] is the presence of 2-acetamido-2-deoxy-l-glucose in a …
Number of citations: 10 academic.oup.com

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